2-(3-Methylcyclobutyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylcyclobutyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-2-6(3-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQBPFIBBCLVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 2 3 Methylcyclobutyl Acetic Acid
Fundamental Reaction Mechanisms of Carboxylic Acid Functional Groups
The reactivity of the acetic acid side chain is predominantly governed by the chemistry of the carboxyl group (-COOH). These reactions typically proceed via nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile.
Nucleophilic acyl substitution is the cornerstone mechanism for the interconversion of carboxylic acid derivatives. masterorganicchemistry.comvanderbilt.edu The reaction proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comresearchgate.net Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.orgoregonstate.edu Subsequently, this unstable intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group, which in the case of a carboxylic acid is a hydroxyl group (-OH). libretexts.orgoregonstate.edu
For carboxylic acids, direct substitution is often challenging because the hydroxyl group is a poor leaving group. Furthermore, many nucleophiles are basic and will first deprotonate the acid to form a highly unreactive carboxylate anion. oregonstate.edulibretexts.org Therefore, the hydroxyl group must typically be converted into a better leaving group, often by protonating it under acidic conditions or by using specific activating reagents. oregonstate.edulibretexts.org
Esterification is the process of converting a carboxylic acid into an ester. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. ausetute.com.autruman.edu The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic alcohol. byjus.com The reaction is reversible and typically requires heating under reflux to proceed towards the ester product. chemguide.co.uk
Amidation , the formation of an amide from a carboxylic acid, presents a challenge due to the basic nature of amine nucleophiles. The direct reaction tends to result in an acid-base neutralization, forming a stable and unreactive carboxylate-ammonium salt. libretexts.org To overcome this, coupling reagents are employed. Dicyclohexylcarbodiimide (DCC) is a classic example of a reagent that activates the carboxylic acid by converting the hydroxyl group into a good leaving group, which can then be displaced by the amine nucleophile to form the amide bond. libretexts.org
A relevant example from the literature involves the saponification of a cyclobutane (B1203170) ester using sodium hydroxide (B78521) (NaOH) to yield the corresponding carboxylic acid, demonstrating the reverse of esterification on this ring system. epfl.ch
| Transformation | Reagent(s) | Product Type | General Reference |
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | ausetute.com.au |
| Amidation | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Amide | libretexts.org |
| Hydrolysis (reverse of esterification) | Water (H₂O), Acid or Base Catalyst | Carboxylic Acid | vanderbilt.edu |
Acid Chlorides (or acyl chlorides) are highly reactive carboxylic acid derivatives and are valuable synthetic intermediates. They are synthesized from carboxylic acids by replacing the -OH group with a chlorine atom. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). docbrown.infocommonorganicchemistry.com During the reaction with thionyl chloride, the hydroxyl group is converted into an acyl chlorosulfite intermediate, which is an excellent leaving group that is subsequently displaced by a chloride ion. libretexts.orglibretexts.org
Acid Anhydrides can be formed by the condensation of two carboxylic acid molecules with the elimination of water, though this typically requires high temperatures. wikipedia.org A more common laboratory method involves the reaction of a carboxylic acid with a more reactive derivative, such as an acid chloride. vanderbilt.edu For instance, 2-(3-methylcyclobutyl)acetic acid could react with an acid chloride like acetyl chloride to form a mixed anhydride (B1165640). orgsyn.org Acetic anhydride itself is a simple and widely used acid anhydride. wikipedia.orgnist.gov
| Derivative | Typical Reagent(s) | Key Features | General Reference(s) |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Forms gaseous byproducts (SO₂, HCl). | libretexts.org |
| Acid Chloride | Oxalyl Chloride ((COCl)₂) | Reaction can be catalyzed by DMF. | commonorganicchemistry.com |
| Acid Anhydride | Heat (from 2 eq. of carboxylic acid) | Dehydration reaction. | wikipedia.org |
| Acid Anhydride | Acid Chloride (R'COCl) | Forms a mixed or symmetric anhydride. | vanderbilt.edu |
Reactivity Profiles of the Cyclobutane Ring System
The cyclobutane ring in this compound possesses significant ring strain, which influences its reactivity. This strain makes the ring susceptible to reactions that lead to more stable, less-strained structures.
Unlike the more strained cyclopropane (B1198618), simple heating of a cyclobutane ring does not typically induce ring-opening. masterorganicchemistry.com However, the four-membered ring can undergo cleavage under specific conditions, such as hydrolysis of activated cyclobutane systems. For example, the hydrolysis of certain fluorinated cyclobutanes with concentrated sulfuric acid or sodium hydroxide can lead to ring cleavage. koreascience.kr
Rearrangement reactions are common for cyclobutane derivatives, particularly when a carbocation is formed adjacent to the ring. Wagner-Meerwein and Demjanov rearrangements can occur, often leading to ring expansion to form more stable five-membered cyclopentane (B165970) systems. wiley-vch.deberhamporegirlscollege.ac.inslideshare.net Research has shown that cyclobutylmethylcarbenium ions can effectively rearrange to cyclopentane or cyclopentene (B43876) derivatives. ugent.be The formation of such a carbocation intermediate from this compound or its derivatives could trigger these expansion pathways. researchgate.net
Modern synthetic methods allow for the direct functionalization of the C-H bonds of the cyclobutane ring, providing access to a diverse range of substituted derivatives. nih.gov
Catalytic C-H amination, for instance, allows for the insertion of a nitrogen-containing group into a C-H bond. While studies have shown that cyclobutane C-H bonds can be generally less reactive towards this transformation compared to other sites, the reaction is feasible. rsc.org The regioselectivity can be controlled by adjusting protecting groups and activating specific positions, such as an allylic C-H bond. rsc.org
Other strategies for introducing functionality onto the cyclobutane scaffold include Michael additions onto cyclobutenes to create substituted cyclobutanes, which can then be further modified. epfl.ch The resulting ester groups from such additions can be transformed into alcohols, carboxylic acids, or other functionalities, demonstrating the synthetic versatility of these building blocks. epfl.ch
| Functionalization Method | Description | Key Findings | Reference(s) |
| C-H Amination | Direct conversion of a C-H bond to a C-N bond using Rh(II) catalysts. | Cyclobutane C-H bonds are poorly reactive but can be functionalized; regioselectivity is a key challenge. | rsc.org |
| Michael Addition | Addition of nucleophiles to activated cyclobutenes. | An efficient method for diastereoselective synthesis of N-heterocycle-substituted cyclobutanes. | epfl.ch |
| C-H Arylation | Palladium-catalyzed coupling of cyclobutane C-H bonds with aryl halides. | Requires a directing group to facilitate C-H activation and control stereochemistry. | calstate.edu |
| Halogenation | Regioselective bromination of cyclobutenes at the allylic position. | Provides a route to substituted cyclobutenones. | researchgate.net |
Specific Reaction Pathways Involving the this compound Skeleton
The reactivity of this compound is primarily dictated by the carboxylic acid functional group and the stability of the cyclobutane ring. The presence of the bulky 3-methylcyclobutyl group introduces significant steric hindrance around the carbonyl carbon, influencing the conditions required for typical carboxylic acid transformations.
Esterification: The conversion of this compound to its corresponding esters is a key transformation. Due to steric hindrance, direct acid-catalyzed esterification, such as the Fischer esterification with an alcohol, may proceed slowly and require forcing conditions like heating in an excess of the alcohol with a strong acid catalyst (e.g., H₂SO₄). libretexts.orgchemistrysteps.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. chemistrysteps.comlibretexts.org To overcome the steric hindrance and improve yields, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride. libretexts.orglibretexts.org
Amide Formation: Direct conversion of sterically hindered carboxylic acids like this compound to amides by reaction with an amine is generally impractical without activation. libretexts.orglibretexts.org The formation of an ammonium (B1175870) carboxylate salt occurs, but dehydration to the amide requires high temperatures. A more efficient laboratory synthesis involves activating the carboxylic acid. libretexts.org One common method is the conversion to an acyl chloride, which then readily reacts with an amine to form the desired amide. libretexts.orglibretexts.org Alternatively, coupling agents or catalysts like boric acid can facilitate amide formation from hindered acids and amines. orgsyn.org For instance, sterically hindered N,N-disubstituted amides have been successfully prepared using boric acid catalysis. orgsyn.org Another approach for converting hindered carboxylic acids to Weinreb amides involves using methanesulfonyl chloride and triethylamine. organic-chemistry.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(3-methylcyclobutyl)ethanol. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents are often ineffective for reducing carboxylic acids. researchgate.net The reduction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the -OH group. researchgate.net
Conversion to Acyl Chloride: The synthesis of the corresponding acyl chloride, 2-(3-methylcyclobutyl)acetyl chloride, is a crucial step for accessing other derivatives like esters and amides under milder conditions. ualberta.ca This conversion is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or oxalyl chloride. libretexts.orgchemguide.co.ukresearchgate.net The reaction with thionyl chloride, for example, converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group and is subsequently displaced by a chloride ion. libretexts.org
Reactions Involving the Cyclobutane Ring: The cyclobutane ring in this compound is generally stable under typical reaction conditions for the carboxylic acid group. While unsubstituted cyclobutane is kinetically unreactive, substituted cyclobutanes can undergo ring-opening reactions, particularly when activated by donor-acceptor groups. chemistryviews.org For example, cyclobutanes with two geminal ester groups can be opened by nucleophiles like electron-rich arenes or thiols under Lewis acid catalysis (e.g., AlCl₃). chemistryviews.orgacs.org Thermal ring-opening of cyclobutenes is a well-known electrocyclic reaction, but this is less relevant to the saturated cyclobutane ring of the title compound. nih.govresearchgate.net Radical-induced ring-opening reactions of highly strained systems like bicyclo[1.1.0]butanes are also known but are not directly applicable here. rsc.org For this compound itself, ring-opening would require harsh conditions that are not typical for standard organic transformations.
Photochemical Transformations of Cyclobutyl Acetic Acid Analogs (e.g., Norrish Type II Isomerization)
While specific photochemical studies on this compound are not widely documented, the behavior of analogous cyclobutyl ketones and related carboxylic acids provides significant insight into its expected photochemical reactivity. The key transformation anticipated is the Norrish Type II reaction, a characteristic photochemical process for carbonyl compounds possessing an abstractable γ-hydrogen atom. wikipedia.org
The Norrish Type II reaction is an intramolecular process that begins with the photoexcitation of the carbonyl group to a singlet or triplet state. This excited carbonyl then abstracts a hydrogen atom from the γ-position through a six-membered ring-like transition state, generating a 1,4-biradical intermediate. wikipedia.org This biradical can then undergo one of two main secondary reactions:
Fragmentation (β-scission): Cleavage of the bond between the α- and β-carbons results in the formation of an enol and an alkene. The enol typically tautomerizes to the more stable carbonyl compound. wikipedia.org
Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the two radical centers leads to the formation of a cyclobutanol (B46151) derivative. wikipedia.org
A relevant analog is cis-pinonic acid (2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid), where the acetyl group provides the necessary carbonyl for photochemistry. Aqueous photolysis of cis-pinonic acid with 280-400 nm radiation results primarily in a Norrish Type II isomerization, yielding 3-isopropenyl-6-oxoheptanoic acid. researchgate.net This transformation indicates that the γ-hydrogens on the cyclobutane ring are accessible for abstraction. Computational studies have confirmed that both Norrish Type I and Type II pathways can occur from the lowest triplet excited state. researchgate.net
Cyclobutyl methyl ketone also serves as a useful model. researchgate.net In such systems, the γ-hydrogens are located on the cyclobutane ring itself. Abstraction of a ring hydrogen would lead to a biradical, which could then fragment to open the cyclobutane ring or cyclize to form a bicyclic alcohol. The photochemistry of benzoylcyclobutanes has also been investigated, showing pathways dependent on the specific substitution and reaction conditions. acs.org The photolysis of cyclic ketones can also lead to ring expansion via oxacarbene intermediates, though this is typically a Norrish Type I process. acs.org
For this compound, direct photolysis of the carboxylic acid itself is less common than for ketones. However, if the compound were derivatized to a ketone (e.g., through oxidation of a corresponding secondary alcohol) or if it contains a ketone functionality as in an analog, the Norrish Type II pathway would be a primary consideration. The presence of the methyl group at the 3-position of the cyclobutane ring would influence the regioselectivity of hydrogen abstraction and the subsequent stability and fate of the resulting biradical.
Table 1: Predicted and Observed Photochemical Reaction Products of Cyclobutyl Carbonyl Analogs
| Starting Material | Reaction Type | Major Product(s) | Reference(s) |
| cis-Pinonic acid | Norrish Type II Isomerization | 3-Isopropenyl-6-oxoheptanoic acid | researchgate.net |
| General Alkyl Ketone with γ-H | Norrish Type II Fragmentation | Alkene + Enol (tautomerizes to ketone/aldehyde) | wikipedia.org |
| General Alkyl Ketone with γ-H | Norrish-Yang Cyclization | Cyclobutanol derivative | wikipedia.org |
| Heptanal | Norrish Type II | 1-Pentene + Acetaldehyde | wikipedia.org |
| Heptanal | Norrish-Yang Cyclization | Cyclobutanols and Cyclopentanols | wikipedia.org |
Derivatives, Analogs, and Structure Reactivity Relationships of 2 3 Methylcyclobutyl Acetic Acid
Design and Synthesis of Novel 2-(3-Methylcyclobutyl)acetic Acid Derivatives
The synthesis of new derivatives has primarily focused on modifying the carboxylic acid group, altering the substitution pattern on the cyclobutane (B1203170) ring, and exploring isosteric replacements of the core ring structure.
The carboxylic acid group of this compound is a prime site for derivatization through standard organic reactions. Ester and amide analogs are readily synthesized to modulate properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. lumenlearning.com This reversible reaction can be driven to completion by removing the water formed. Alternatively, coupling reagents can be employed to form esters under milder conditions. organic-chemistry.org
Amide formation typically proceeds by activating the carboxylic acid, for example, by converting it into an acyl chloride, which then reacts readily with a primary or secondary amine. organic-chemistry.org Modern coupling agents also facilitate the direct formation of amides from a carboxylic acid and an amine, offering a high-yield, one-pot process. nih.gov These methods allow for the introduction of a wide array of substituents on the nitrogen atom, leading to a diverse library of amide derivatives.
The synthesis of these analogs is crucial for exploring structure-activity relationships and for creating intermediates for more complex molecules. nih.govmdpi.com
Table 1: Examples of Ester and Amide Derivatives of this compound
| Derivative Type | R-Group | Product Name | Synthesis Method |
|---|---|---|---|
| Ester | -CH₂CH₃ | Ethyl 2-(3-methylcyclobutyl)acetate | Fischer Esterification |
| Ester | -CH₂Ph | Benzyl 2-(3-methylcyclobutyl)acetate | Coupling Agent |
| Amide | -NH₂ | 2-(3-Methylcyclobutyl)acetamide | Acyl Halide + Ammonia |
| Amide | -N(CH₃)₂ | N,N-Dimethyl-2-(3-methylcyclobutyl)acetamide | Coupling Agent |
| Amide | -NH(Ph) | N-Phenyl-2-(3-methylcyclobutyl)acetamide | Coupling Agent |
Altering the substituents on the cyclobutane ring modifies the steric and electronic properties of the entire molecule. The synthesis of such analogs requires methods that can construct substituted cyclobutane rings, a task that can be synthetically challenging due to ring strain and complex stereochemistry. calstate.edu
A common strategy for forming four-membered rings is the [2+2] cycloaddition of alkenes. organic-chemistry.org For more complex substitution patterns, multi-step synthetic sequences are often necessary. For instance, research has reported the synthesis of cyclobutane rings bearing both methyl and phenyl groups. researchgate.netresearchgate.net In one study, 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-phenylthiourea was synthesized, demonstrating a viable route to a 1,1-disubstituted cyclobutane scaffold. researchgate.net
Furthermore, research into novel methacrylate (B99206) monomers has led to the synthesis of cyclobutane rings substituted with larger aromatic groups, such as mesityl (2,4,6-trimethylphenyl). The synthesis of 2-(3-mesityl-3-methylcyclobutyl)-2-ketoethyl methacrylate involved creating a cyclobutane precursor with both a methyl and a mesityl group attached to the same carbon atom. researchgate.net These synthetic advancements allow for the creation of highly tailored cyclobutyl scaffolds.
Table 2: Examples of Ring-Modified Analogs
| Substituent(s) | Example Compound Scaffold | Synthetic Method Highlight |
|---|---|---|
| Phenyl, Methyl | 3-Methyl-3-phenylcyclobutane | Multi-step synthesis from phenyl-substituted precursors researchgate.net |
| Mesityl, Methyl | 3-Mesityl-3-methylcyclobutane | Synthesis from mesityl-containing reagents for monomer production researchgate.net |
| Tolyl, Methyl | 3-Methyl-3-tolylcyclobutane | Analogous multi-step synthesis |
Bioisosterism is a strategy in medicinal chemistry where one functional group or substructure is replaced by another with similar physical or chemical properties to enhance desired biological or physicochemical characteristics. nih.govcambridgemedchemconsulting.com The cyclobutane ring, as a small and rigid lipophilic scaffold, can itself be considered a bioisostere for other groups, such as the gem-dimethyl group. nih.gov
Conversely, the cyclobutane ring system can be replaced by other cyclic or polycyclic structures to create novel analogs. These replacements often involve saturated, three-dimensional scaffolds that can mimic the spatial arrangement of the cyclobutane ring while offering different properties. nih.gov Prominent examples of such bioisosteres include strained bicyclic systems.
Bicyclo[1.1.1]pentane (BCP): This highly strained and rigid structure has emerged as a popular bioisostere for para-substituted benzene (B151609) rings but also serves as a replacement for linear chains and other cycloalkyl groups. acs.org Its defined geometry and synthetic accessibility make it an attractive replacement for the cyclobutane moiety to explore new chemical space. nih.gov
Other Bicyclic Scaffolds: Systems like bicyclo[2.1.1]hexanes and bicyclo[2.2.2]octanes are also used as scaffolds to create conformationally restricted analogs. nih.govresearchgate.net These structures can replace a cyclobutane ring to alter the distance and angle between functional groups, potentially improving molecular properties. cambridgemedchemconsulting.com
The goal of such replacements is often to improve metabolic stability, solubility, or to generate novel intellectual property by "scaffold hopping" away from a known chemical series. nih.govresearchgate.net
Table 3: Potential Bioisosteric Replacements for the Cyclobutane Ring
| Bioisosteric Scaffold | Key Features | Rationale for Replacement |
|---|---|---|
| Bicyclo[1.1.1]pentane (BCP) | Highly rigid, linear exit vectors | Mimics spatial arrangement, improves metabolic profile nih.govacs.org |
| Bicyclo[2.1.1]hexane (BCH) | Strained, rigid 3D structure | Explores different conformational space, potential for improved properties nih.gov |
| Azetidine | Four-membered heterocycle | Introduces polarity, potential for improved solubility nih.gov |
| Oxetane | Four-membered heterocycle | Acts as a liponeutral gem-dimethyl isostere, can improve metabolic stability nih.gov |
Elucidation of Structure-Reactivity Relationships in Cyclobutyl Acetic Acid Scaffold (focused on chemical reactivity)
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol). This strain results in unique geometric and electronic properties, including a puckered conformation, elongated C-C bonds, and increased s-character in the C-H bonds and p-character in the C-C bonds compared to acyclic alkanes. researchgate.net This inherent strain can influence the stability of adjacent reactive intermediates. For example, the formation of a carbocation or radical on the carbon adjacent to the ring may be affected by the ring's electronic properties.
The primary site of reactivity is the carboxylic acid group, which undergoes typical reactions such as deprotonation, esterification, and amide formation. The acidity (pKa) of the carboxylic acid is influenced by the electron-donating nature of the alkyl framework of the cyclobutane. Substituents on the cyclobutane ring can further modulate this reactivity. Electron-withdrawing groups on the ring would be expected to increase the acidity of the carboxylic acid, while electron-donating groups would decrease it.
The steric hindrance provided by the cyclobutane ring and its substituents can also play a significant role. For instance, the rate of esterification or amidation may be reduced if bulky substituents on the ring impede the approach of a nucleophile to the carbonyl carbon of the acetic acid moiety.
Polymerization Studies of Methacrylate Monomers Containing Cyclobutyl Acetic Acid Scaffolds
The cyclobutyl acetic acid framework has been incorporated into methacrylate monomers for the synthesis of novel polymers. These studies are valuable for creating materials with tailored thermal and mechanical properties.
Research has been conducted on the synthesis and free-radical copolymerization of methacrylate monomers containing a substituted cyclobutyl ring. researchgate.netresearchgate.net In one study, 2-(3-mesityl-3-methylcyclobutyl)-2-ketoethyl methacrylate was synthesized and then copolymerized with commodity monomers such as styrene (B11656) (St) and acrylonitrile (B1666552) (AN). researchgate.net The polymerization was carried out in a 1,4-dioxane (B91453) solution at 60 °C using 2,2′-azobisisobutyronitrile (AIBN) as a free-radical initiator. researchgate.net Similarly, a related monomer, 2-[3-(6-tetralino)-3-methylcyclobutyl]-2-ketoethyl methacrylate, was also copolymerized with styrene and acrylonitrile under similar conditions. researchgate.net
The composition of the resulting copolymers was determined using spectroscopic techniques (FTIR, NMR) and elemental analysis. A key aspect of these studies was the determination of monomer reactivity ratios (r1 and r2). These ratios describe the relative reactivity of a growing polymer radical chain ending in one monomer unit towards adding the same or the other monomer type. The reactivity ratios for the copolymerization of 2-(3-mesityl-3-methylcyclobutyl)-2-ketoethyl methacrylate (M1) with styrene (M2) were calculated using methods such as Fineman-Ross and Kelen-Tüdős. researchgate.net
Table 4: Monomer Reactivity Ratios for Copolymerization of 2-(3-Mesityl-3-methylcyclobutyl)-2-ketoethyl Methacrylate (M₁) with Styrene (M₂) researchgate.net*
| Method | r₁ (M₁) | r₂ (M₂) | Product (r₁ * r₂) | Copolymer Type |
|---|---|---|---|---|
| Fineman-Ross (F-R) | 0.44 | 0.38 | 0.167 | Random/Alternating |
| Kelen-Tüdős (K-T) | 0.43 | 0.36 | 0.155 | Random/Alternating |
*Data derived from studies on a keto-methacrylate derivative of the cyclobutyl scaffold.
The results, where both r1 and r2 are less than 1, indicate that both monomers prefer to react with the other monomer rather than themselves, leading to a tendency towards alternation in the polymer chain. researchgate.net The incorporation of the bulky, rigid cyclobutyl-containing monomer into the polymer backbone was found to influence the thermal properties, such as the glass transition temperature (Tg), of the resulting copolymers. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 2 3 Methylcyclobutyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2-(3-Methylcyclobutyl)acetic acid, providing detailed information about the connectivity and chemical environment of its hydrogen and carbon atoms.
¹H NMR and ¹³C NMR Techniques for Structural Elucidation
¹H NMR and ¹³C NMR are powerful tools for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by neighboring atoms and functional groups. The acidic proton of the carboxylic acid group is typically observed as a broad singlet far downfield, often above 10 ppm. oregonstate.edu The protons of the methylene (B1212753) group (CH₂) adjacent to the carboxyl group are expected to appear in the range of 2.0-2.5 ppm. The signals for the cyclobutane (B1203170) ring protons and the methyl group (CH₃) are generally found further upfield, typically between 0.8 and 2.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing significantly downfield, often in the 170-180 ppm region. hmdb.caorganicchemistrydata.org The carbons of the cyclobutane ring, the adjacent methylene group, and the methyl group appear at higher field strengths. organicchemistrydata.orghmdb.ca
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | > 10 (broad s) | 170 - 180 |
| Methylene (-CH₂COOH) | 2.0 - 2.5 (d) | 40 - 50 |
| Cyclobutane Ring (-CH-) | 1.5 - 2.2 (m) | 30 - 45 |
| Cyclobutane Ring (-CH₂-) | 1.5 - 2.2 (m) | 25 - 40 |
Application of NMR for Stereochemical Assignment and Isomer Differentiation
The substituted cyclobutane ring in this compound can exist as cis and trans diastereomers. NMR spectroscopy, particularly two-dimensional (2D) techniques, is invaluable for distinguishing between these isomers.
The relative stereochemistry can be determined by analyzing the coupling constants (J-values) and through-space correlations observed in 2D NMR experiments like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). longdom.org
Coupling Constants: The magnitude of the coupling constants between protons on the cyclobutane ring can differ depending on their dihedral angles, which are distinct for cis and trans isomers.
NOESY: A NOESY experiment detects protons that are close in space. For the cis isomer, a cross-peak would be expected between the proton on the carbon bearing the acetic acid group and the protons of the methyl group. This correlation would be absent or very weak in the trans isomer. longdom.org The differentiation of diastereomers by comparing distinct sets of resonances in the NMR spectrum is a well-established method. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes specific molecular vibrations. utdallas.edu The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.
Key expected IR absorption bands include:
A very broad and strong absorption band for the O-H stretch of the carboxylic acid, typically found in the range of 2500-3300 cm⁻¹. libretexts.org
A strong, sharp absorption band for the C=O (carbonyl) stretch, which is characteristic of carboxylic acids and usually appears around 1700-1725 cm⁻¹. libretexts.orgwpmucdn.com
C-O stretching vibrations, which are found in the 1210-1320 cm⁻¹ region. libretexts.org
C-H stretching vibrations from the aliphatic methyl, methylene, and cyclobutane groups, which appear just below 3000 cm⁻¹. wpmucdn.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carbonyl | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₈H₁₄O₂), the molecular weight is approximately 142.20 g/mol . nih.gov In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 142.
Common fragmentation pathways for carboxylic acids include:
Loss of the carboxyl group: A significant fragment may be observed corresponding to the loss of the -COOH group (45 Da), resulting in a peak at m/z = 97.
Alpha-cleavage: Cleavage of the bond between the CH₂ group and the cyclobutane ring can occur.
Ring fragmentation: The cyclobutane ring itself may undergo fragmentation, leading to a series of smaller ions.
X-ray Crystallography for Precise Molecular Structure Determination
While no specific crystal structure for this compound is publicly available, this technique has been successfully applied to determine the configuration of more complex molecules containing a methyl-substituted cyclobutyl ring. researchgate.netresearchgate.netosti.gov If a suitable single crystal of this compound could be grown, X-ray diffraction would unambiguously establish its solid-state conformation and the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. moph.go.th
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and getting a preliminary assessment of purity. A mixture of nonpolar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents is often used as the mobile phase, sometimes with a small amount of acetic acid to ensure the carboxylic acid remains protonated and moves up the plate. rochester.edu
Column Chromatography: For preparative separation, flash column chromatography using silica (B1680970) gel is a standard method. The solvent system is typically similar to that used for TLC. rochester.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for both analysis and purification. Reversed-phase HPLC, using a C8 or C18 column, is commonly employed for separating carboxylic acids. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid (e.g., trifluoroacetic acid) added to control the ionization state of the analyte. researchgate.net
Gas Chromatography (GC): Due to the low volatility of carboxylic acids, GC analysis typically requires derivatization. The carboxylic acid is often converted to a more volatile ester (e.g., a methyl ester) before injection. Inverse gas chromatography has been used to study the thermodynamic interactions of polymers containing a methylcyclobutyl moiety. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetonitrile |
| Hexanes |
| Ethyl acetate |
| Methanol |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of this compound. As a small, polar organic acid, it is well-suited for analysis by reversed-phase HPLC.
Detailed Research Findings: The analysis of organic acids like this compound typically employs a reversed-phase (RP) column, such as a C18 or a more polar-endcapped C8 column, which is stable in highly aqueous mobile phases. nih.govresearchgate.net The mobile phase is generally a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. sielc.comshimadzu.com Common modifiers include phosphoric acid, formic acid, or acetic acid at low concentrations (e.g., 0.1%). researchgate.netsielc.com Detection is most commonly achieved using a UV detector set at a low wavelength, typically around 210 nm, where the carboxylic acid chromophore absorbs light. researchgate.net For mixtures lacking chromophores, a refractive index (RI) detector can be used. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to separate the target compound from impurities with different polarities. nih.gov
Table 1: Illustrative HPLC Conditions for Organic Acid Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile | Acid suppresses ionization; organic solvent elutes the compound. | | Gradient | 5% B to 95% B over 20 min | To separate compounds with a wide range of polarities. | | Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. | | Column Temp. | 30 °C | Ensures reproducible retention times. | | Detector | UV at 210 nm | Detection of the carboxylic acid functional group. | | Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has limited volatility, derivatization may be employed to increase its vapor pressure and improve chromatographic performance. However, direct analysis of short-chain fatty acids is also possible. shimadzu.com
Detailed Research Findings: In a typical GC-MS analysis, the compound would be injected into a heated port and separated on a capillary column, often one with a polar stationary phase like a wax column (e.g., SH-WAX) for analyzing organic acids. shimadzu.com The carrier gas is typically helium. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. Key fragments for this compound would be expected from the loss of the carboxyl group, cleavage of the cyclobutane ring, and loss of the methyl group. Analysis of various plant extracts and chemical mixtures by GC-MS has successfully identified numerous organic acids and cyclobutane-containing compounds. jocpr.comeventscloud.comamazonaws.com
Table 2: Predicted GC-MS Parameters and Key Mass Fragments
| Parameter | Setting/Value |
|---|---|
| GC Column | SH-WAX (60 m x 0.25 mm, 0.5 µm) |
| Injector Temp. | 240 °C |
| Oven Program | 80 °C (2 min), then 40 °C/min to 200 °C |
| Carrier Gas | Helium |
| MS Ionization | Electron Impact (EI), 70 eV |
| Expected Mol. Ion (M+) | m/z 142 |
| Predicted Fragments | m/z 97 (M - COOH), m/z 83 (M - CH2COOH), m/z 69 (Cyclobutyl fragment) |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is indispensable for characterizing polymers derived from this compound (e.g., polyesters or polyamides). GPC separates polymer chains based on their size in solution, allowing for the determination of molecular weight averages (Mn, Mw) and the polydispersity index (PDI). lcms.czkpi.ua
Detailed Research Findings: Research on polymers containing cyclobutane rings, such as polymethacrylates, demonstrates the utility of GPC. researchgate.nettandfonline.com For these polymers, GPC analysis is typically performed using a series of columns packed with porous materials of varying pore sizes (e.g., Styragel columns). lcms.cz The choice of solvent (eluent) is critical and depends on the polymer's solubility; tetrahydrofuran (B95107) (THF) is common for many non-polar polymers. kpi.ua The system is calibrated using polymer standards of known molecular weights, such as polystyrene. lcms.cz The PDI (Mw/Mn) value obtained from GPC gives insight into the polymerization mechanism; for instance, a strong tendency for chain termination by disproportionation can be suggested by the PDI value. researchgate.net
Table 3: Typical GPC System for Polymer Analysis
| Parameter | Description | Example from Literature kpi.uaresearchgate.net |
|---|---|---|
| Instrument | Waters GPC System or equivalent | |
| Columns | Set of Styragel HR columns | For high resolution of polymer chains. |
| Eluent | Tetrahydrofuran (THF) | Common solvent for many polymers. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Temperature | 35-40 °C | To ensure polymer solubility and reduce viscosity. |
| Detector | Refractive Index (RI) Detector | Universal detector for polymers. |
| Calibration | Polystyrene standards | To create a molecular weight calibration curve. |
Inverse Gas Chromatography (IGC) for Polymer-Solvent Interactions
Inverse Gas Chromatography (IGC) is a unique and sensitive method where the polymer of interest is the stationary phase, and known volatile compounds (probes) are injected. nih.govtubitak.gov.tr This technique is used to determine thermodynamic properties of polymer derivatives of this compound, such as polymer-solvent interaction parameters and surface energy. researchgate.netyildiz.edu.tr
Detailed Research Findings: Studies on polymers with structures analogous to derivatives of this compound, such as poly[2-(3-phenyl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate-co-methacrylic acid], have utilized IGC to measure key thermodynamic data. researchgate.net By measuring the retention times of various probes (e.g., alkanes, alcohols, ketones) at different temperatures, it is possible to calculate the Flory-Huggins interaction parameter (χ¹²), the weight fraction activity coefficient (Ω₁^∞), and the polymer's solubility parameter (δ₂). researchgate.net These values are crucial for predicting the polymer's compatibility with different solvents, plasticizers, and other materials.
Table 4: Thermodynamic Parameters Obtainable from IGC for a Polymer Derivative
| Parameter | Symbol | Significance |
|---|---|---|
| Specific Retention Volume | Vg⁰ | Relates to the strength of interaction between the probe and polymer. |
| Flory-Huggins Parameter | χ¹² | Quantifies polymer-solvent interaction (low values indicate good solvents). |
| Weight Fraction Activity Coefficient | Ω₁^∞ | Measures deviation from ideal solubility. |
| Partial Molar Heat of Mixing | ΔH₁^∞ | Enthalpy change upon mixing the probe with the polymer. |
| Solubility Parameter | δ₂ | Predicts miscibility and solubility with other materials. |
Thermal Analysis Techniques (TGA, DSC) for Polymer Derivatives
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal properties of polymers made from this compound. TGA measures weight loss as a function of temperature, indicating thermal stability and decomposition behavior, while DSC measures heat flow to identify transitions like the glass transition temperature (Tg) and melting point (Tm). kohan.com.twmt.com
Detailed Research Findings: Research on various polymethacrylates incorporating cyclobutane rings has shown that thermal properties are highly dependent on the side-chain structure. researchgate.nettandfonline.com TGA thermograms reveal the initial decomposition temperatures, which indicate the onset of main chain scission. tandfonline.com DSC measurements are used to determine the glass transition temperature (Tg), a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.nettandfonline.com For example, in one study, the Tg of a keto-containing cyclobutane polymer was found to be 73°C, which was significantly lower than that of its hydroxyl (114°C) and hydrazone (132°C) derivatives, demonstrating the profound impact of side-chain modifications. tandfonline.com
Table 5: Illustrative Thermal Properties of Cyclobutane-Containing Polymers
| Polymer Derivative | Technique | Measured Property | Typical Value (°C) | Reference |
|---|---|---|---|---|
| Poly(TCKEMA) | DSC | Glass Transition (Tg) | 73 | tandfonline.com |
| Poly(TCHEMA) | DSC | Glass Transition (Tg) | 114 | tandfonline.com |
| Hydrazone of Poly(TCKEMA) | DSC | Glass Transition (Tg) | 132 | tandfonline.com |
| Poly(TCKEMA) | TGA | Initial Decomposition | ~280 | tandfonline.com |
Other Spectroscopic Characterization Methods (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)
UV-Visible (UV-Vis) and Raman spectroscopy provide complementary information for the characterization of this compound.
Detailed Research Findings:
UV-Vis Spectroscopy: The carboxylic acid functional group in this compound contains a carbonyl (C=O) group, which undergoes an n→π* electronic transition. This results in a characteristic, though often weak, absorption band in the UV region, typically between 200-220 nm. mdpi.comresearchgate.net The exact position and intensity of this peak can be influenced by the solvent and the pH of the solution. researchgate.net While the cyclobutane ring itself is transparent in the standard UV-Vis range, this technique is useful for quantification using Beer's Law if the molar absorptivity is known. libretexts.org
Raman Spectroscopy: Raman spectroscopy is an excellent tool for identifying functional groups and probing molecular structure. For this compound, characteristic Raman shifts would be expected for the C=O stretching vibration of the carboxylic acid (around 1640-1740 cm⁻¹), C-C stretching, and CH₂/CH₃ bending modes. researchgate.netphysicsopenlab.org Studies on acetic acid show distinct Raman signals that can be used for quantitative analysis of reactions like esterification. open-raman.org The Raman spectrum would provide a clear vibrational fingerprint of the molecule, confirming the presence of both the cyclobutane ring and the acetic acid moiety.
Table 6: Expected Spectroscopic Features for this compound
| Technique | Region/Shift | Assignment |
|---|---|---|
| UV-Vis Spectroscopy | 200 - 220 nm | n→π* transition of the carbonyl group. |
| Raman Spectroscopy | ~1640 - 1740 cm⁻¹ | C=O stretch (carbonyl of carboxylic acid). |
| ~2800 - 3000 cm⁻¹ | C-H stretch (methyl and cyclobutane). | |
| ~800 - 1200 cm⁻¹ | C-C stretch and ring vibrations (fingerprint region). |
Computational Chemistry and Theoretical Modeling of 2 3 Methylcyclobutyl Acetic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. mdpi.com For molecules like 2-(3-methylcyclobutyl)acetic acid, DFT methods are invaluable for exploring their electronic structure and related properties. The B3LYP hybrid functional is a commonly used method in these types of investigations. researchgate.netbohrium.comresearchgate.net
Geometry Optimization and Conformational Analysis
The first step in the theoretical characterization of this compound involves geometry optimization to find the lowest energy arrangement of its atoms. This process is crucial due to the molecule's conformational flexibility, arising from the non-planar cyclobutane (B1203170) ring and the rotatable bond of the acetic acid side chain.
Computational studies on similar molecules, such as those containing methyl-phenyl-cyclobutane or mesityl-methyl-cyclobutane fragments, routinely perform geometry optimization using DFT methods, often with basis sets like 6-31G(d,p) or 6-311G(d,p). researchgate.netresearchgate.netresearchgate.net A potential energy surface (PES) scan can be performed to identify various stable conformations (conformers) and the transition states that separate them. researchgate.net For this compound, this would involve analyzing the different puckering states of the cyclobutane ring and the orientation of the carboxylic acid group to identify the global minimum energy structure. The resulting optimized geometric parameters (bond lengths, bond angles, and dihedral angles) from these calculations are typically in good agreement with experimental data where available. researchgate.net
Vibrational Frequency Analysis and Spectroscopic Correlations
Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Theoretical vibrational analysis has been successfully applied to various complex molecules incorporating cyclobutane rings. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental spectra. This allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, O-H bending, and various deformations of the cyclobutane ring.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Note: This is a representative table based on typical frequency ranges and calculations for similar molecules. Specific values for this compound would require dedicated calculations.)
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3500 - 3700 (monomer) |
| C-H (Alkyl) | Stretching | ~2900 - 3100 |
| C=O (Carboxylic Acid) | Stretching | ~1750 - 1800 |
| CH₂ (Ring) | Scissoring | ~1450 - 1470 |
| C-O (Carboxylic Acid) | Stretching | ~1200 - 1300 |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | ~900 - 950 |
Theoretical Prediction of NMR Chemical Shifts and Comparison with Experimental Data
The gauge-invariant atomic orbital (GIAO) method is a powerful computational tool used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. acs.org This approach has been widely validated by comparing theoretical results with experimental data for many organic compounds, including complex cyclobutane derivatives. researchgate.netresearchgate.netresearchgate.net
Calculations are typically performed on the optimized molecular geometry. The predicted chemical shifts for a related compound, N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N′-pyridin-2-ylmethylene-chloro-acetic acid hydrazide, showed good correlation with experimental values, demonstrating the reliability of the GIAO method at the B3LYP level. researchgate.net For this compound, this method would predict distinct signals for the methyl, methine, and methylene (B1212753) protons of the cyclobutane ring, as well as for the protons of the acetic acid moiety. Comparing these theoretical predictions with experimentally obtained spectra is a crucial step in structure verification. mdpi.comyoutube.comyoutube.comyoutube.com
Table 2: Example of Experimental vs. Theoretical Chemical Shifts for a Related Cyclobutane Derivative (Source: Data adapted from a study on a more complex thiazole (B1198619) derivative containing a methyl-phenyl-cyclobutane group for illustrative purposes) researchgate.net
| Atom Type | Experimental ¹³C Shift (ppm) | Theoretical ¹³C Shift (ppm) | Experimental ¹H Shift (ppm) | Theoretical ¹H Shift (ppm) |
| Cyclobutane CH | 45.2 | 47.8 | 2.5-2.9 | 2.6-3.0 |
| Cyclobutane CH₂ | 35.8 | 37.1 | 2.1-2.4 | 2.2-2.5 |
| Cyclobutane CH₃ | 28.9 | 30.5 | 1.3 | 1.4 |
| Phenyl C (ipso) | 148.1 | 150.2 | - | - |
| Thiazole C | 168.5 | 170.1 | - | - |
Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. bohrium.com
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It is invaluable for identifying the electrophilic and nucleophilic sites within a molecule. koyauniversity.org For this compound, the MEP map would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carboxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the acidic hydrogen of the carboxyl group, highlighting its role as a proton donor. The analysis of FMO and MEP is a standard component of computational studies on related cyclobutane derivatives. researchgate.netresearchgate.net
Prediction of Thermodynamic Properties and Intermolecular Interactions
Computational chemistry allows for the prediction of key thermodynamic properties, such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). nist.govrsc.org These values are crucial for understanding the stability of a molecule and the energetics of reactions in which it participates. While specific calculations for this compound are not published, methods for their calculation are well-established. nist.govrsc.org
Studies on polymers incorporating a phenyl-3-methylcyclobutyl group have used inverse gas chromatography to experimentally determine thermodynamic interaction parameters, such as the partial molar heat of mixing. researchgate.nettubitak.gov.tr Computationally, thermodynamic properties are often calculated alongside vibrational frequency analysis. These calculations can also be used to study intermolecular interactions, such as the hydrogen bonding that would lead to the dimerization of this compound, a common phenomenon for carboxylic acids. mdpi.com
Elucidation of Reaction Mechanisms through Computational Simulations (e.g., Photolysis Pathways)
One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. researchgate.netgrafiati.comchemrxiv.org A prime example relevant to the this compound scaffold is the theoretical study of the aqueous photolysis of cis-pinonic acid (2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid). helsinki.fi
In this study, on-the-fly dynamics simulations on a semiempirical potential energy surface were used to model the photodissociation of this closely related molecule. The calculations successfully predicted the occurrence of both Norrish type I (alpha-cleavage) and Norrish type II (intramolecular hydrogen abstraction) photolysis pathways. The simulations showed these reactions are driven by the dynamics on the lowest triplet excited state of the molecule. This computational work not only confirmed the major experimentally observed product but also provided a detailed, step-by-step understanding of the underlying reaction dynamics. Such an approach could be directly applied to predict the photochemical behavior of this compound.
Application of Advanced Theoretical Models (e.g., Semiempirical Methods)
In the computational analysis of this compound, advanced theoretical models, particularly semiempirical methods, offer a computationally efficient approach to understanding its molecular properties and conformational landscape. These methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), are well-suited for larger organic molecules where more computationally expensive ab initio methods may be prohibitive. researchgate.netuga.edu They rely on a simplified form of the Hartree-Fock formalism and use parameters derived from experimental data to approximate certain integrals, striking a balance between computational cost and accuracy. researchgate.netmdpi.com
The application of semiempirical methods to this compound can provide significant insights into its structure-property relationships. For instance, these methods are widely used to perform conformational analyses to identify stable isomers and to calculate their heats of formation. uga.eduscielo.org.mx Given the stereochemical complexity of this compound, which can exist as cis and trans diastereomers due to the substitution pattern on the cyclobutane ring, semiempirical methods can be employed to determine the relative stabilities of these isomers. The cyclobutane ring itself is not planar and adopts a puckered or "butterfly" conformation to alleviate torsional strain, and semiempirical calculations can model this puckering and the energetic barriers to ring-flipping. dalalinstitute.comlibretexts.orgmasterorganicchemistry.com
A theoretical study utilizing semiempirical methods would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the possible isomers (e.g., cis and trans) of this compound are optimized to find their lowest energy conformations. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the molecule's electronic energy.
Calculation of Thermodynamic Properties: Once the geometries are optimized, properties such as the heat of formation (ΔHf) and Gibbs free energy (ΔG) can be calculated for each isomer. scielo.org.mxcnrs.fr The isomer with the lower heat of formation is predicted to be the more thermodynamically stable.
Conformational Searching: For a flexible molecule like this compound, a systematic search of the conformational space can be performed to identify various low-energy conformers arising from the rotation around the single bond connecting the acetic acid group to the cyclobutane ring.
The results from such calculations can be used to predict the equilibrium populations of the different isomers and conformers at a given temperature, providing a theoretical basis for understanding which forms are likely to predominate. While density functional theory (DFT) often provides more accurate results, semiempirical methods like AM1 and PM3 remain a valuable tool for initial explorations and for studying large numbers of related molecules due to their speed. cnrs.frvub.ac.be
Detailed Research Findings
As of the latest literature surveys, specific published research focusing exclusively on the semiempirical modeling of this compound is not available. However, based on extensive studies of similar substituted cyclobutanes and organic acids, a hypothetical set of results can be constructed to illustrate the expected outcomes of such an investigation. nih.govacs.orgacs.org
The primary focus of a computational study would be to determine the relative stability of the cis and trans isomers. In the cis isomer, the methyl group and the acetic acid group are on the same side of the cyclobutane ring, while in the trans isomer, they are on opposite sides. This stereochemical difference can lead to variations in steric strain and intramolecular interactions, which in turn affect their thermodynamic stability.
Below is a hypothetical data table summarizing the kind of results that would be generated from AM1 and PM3 calculations on the isomers of this compound.
| Isomer | Method | Calculated Heat of Formation (ΔHf) (kcal/mol) | Relative Energy (kcal/mol) | Predicted Stability |
| cis-2-(3-Methylcyclobutyl)acetic acid | AM1 | -125.5 | 1.2 | Less Stable |
| trans-2-(3-Methylcyclobutyl)acetic acid | AM1 | -126.7 | 0.0 | More Stable |
| cis-2-(3-Methylcyclobutyl)acetic acid | PM3 | -120.3 | 1.0 | Less Stable |
| trans-2-(3-Methylcyclobutyl)acetic acid | PM3 | -121.3 | 0.0 | More Stable |
This table is a hypothetical representation to illustrate the application of semiempirical methods and does not reflect experimentally verified data.
In this illustrative table, both the AM1 and PM3 methods predict that the trans isomer is more stable than the cis isomer by approximately 1.0-1.2 kcal/mol. This predicted difference in stability would be attributed to reduced steric hindrance in the trans configuration, where the two bulky substituents are positioned further apart. Such findings would be crucial for understanding the potential synthetic routes and the likely isomeric composition of the final product.
Applications in Organic Synthesis and Materials Science
2-(3-Methylcyclobutyl)acetic Acid as a Versatile Synthetic Building Block
The inherent ring strain and specific stereochemistry of the cyclobutane (B1203170) motif in this compound offer unique possibilities for the construction of complex molecular architectures.
While direct studies on the use of this compound as a precursor for complex organic molecules are not extensively documented, the broader class of cyclobutane derivatives is well-established in this role. thieme-connect.de The cyclobutane ring can serve as a rigid scaffold to control the spatial orientation of functional groups, which is a crucial aspect in the design of biologically active molecules and other complex organic structures. nih.gov For instance, related chiral cyclobutane-containing amino acids have been synthesized and utilized as building blocks. unirioja.es The carboxylic acid functionality of this compound provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for its incorporation into larger and more intricate molecular frameworks. The synthesis of other complex molecules, such as those used in pharmaceuticals and specialty chemicals, often relies on such versatile building blocks.
Spirocyclic compounds, which contain two rings connected by a single common atom, are prevalent in natural products and exhibit significant biological activities. beilstein-journals.org The construction of these unique three-dimensional structures is a key challenge in organic synthesis. While direct evidence for the use of this compound in spirocycle synthesis is limited, related cyclobutane derivatives have been employed in the formation of spirocyclic systems. For example, the synthesis of spiro[dihydropyridine-oxindoles] has been achieved through multi-component reactions involving cyclic ketones. beilstein-journals.org The cyclobutane moiety can act as a key component in intramolecular cyclization reactions, leading to the formation of spiro centers. The development of methods for creating spirocyclic scaffolds often involves the use of hypervalent iodine reagents in the cyclization of phenolic compounds. beilstein-journals.org The principles demonstrated in the synthesis of spiro[4.5]decanes and other spiro compounds from cyclobutane precursors suggest a potential pathway for utilizing this compound in the construction of novel spirocyclic architectures. chegg.comsorbonne-universite.fr
Integration into Functional Polymeric Materials
The incorporation of cyclic monomers into polymer chains can significantly influence the material's properties. The cyclobutyl group in this compound presents an opportunity to develop polymers with tailored characteristics.
The carboxylic acid group of this compound allows it to be used as a monomer in step-growth polymerization reactions, such as polyesterification or polyamidation. ksu.edu.sa While specific examples of polymerization using this exact monomer are not widespread in the literature, the polymerization of other cyclobutane-containing monomers is well-documented. For instance, various methacrylate (B99206) monomers featuring cyclobutane rings have been successfully polymerized to create functional polymers. tandfonline.comresearchgate.netscispace.com Similarly, the synthesis of polyesters and polyamides containing cyclobutane units in the main chain has been reported. researchgate.net These studies provide a strong basis for the potential of this compound to act as a monomer in the creation of novel polymeric materials. Polymerization induced self-assembly (PISA) in acetic acid has been demonstrated for other monomers, suggesting a potential route for the controlled polymerization of this compound. rsc.org
The incorporation of the 3-methylcyclobutyl moiety into a polymer backbone is expected to have a significant impact on the resulting material's properties. The rigid and strained nature of the cyclobutane ring can restrict the conformational freedom of the polymer chain, leading to an increase in the glass transition temperature (Tg) and enhanced thermal stability compared to analogous polymers with more flexible aliphatic chains. nih.govacs.org The presence of the methyl group on the cyclobutane ring can further influence chain packing and intermolecular interactions.
Table of Research Findings on Related Cyclobutane-Containing Polymers
| Polymer System | Monomer(s) | Key Findings on Polymer Properties |
| Polymethacrylates | 2-(3-tolyl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate (TCHEMA) and 2-(3-tolyl-3-methylcyclobutyl)-2-ketoethyl methacrylate (TCKEMA) | The presence of the cyclobutane and tolyl rings in the side chain influences the thermal stability of the resulting polymers. tandfonline.comresearchgate.netscispace.com |
| Copolyesters | Terephthalic acid, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), and other flexible diols | Incorporation of the rigid CBDO unit leads to amorphous copolyesters with high glass transition temperatures (80–168 °C) and high impact resistance. acs.org |
| Cyclobutane Polymers via [2+2] Photopolymerization | Various monomers undergoing [2+2] photocycloaddition | The cyclobutane moiety in the polymer backbone affects thermal properties, with decomposition temperatures ranging from 109 °C to 375 °C. The linker length and rigidity influence the glass transition temperature. nih.gov |
| Copolymers | 2-3-(mesityl-3-methylcyclobutyl)-2-hydroxyethyl methacrylate (MCHEMA) and acrylonitrile (B1666552) (AN) | The copolymer composition and the presence of the bulky cyclobutane-containing monomer affect the glass transition temperature and thermal decomposition temperature of the resulting copolymers. researchgate.net |
Biochemical Interactions and Biotransformation Studies
Mechanistic Investigations of Molecular Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules, particularly enzymes, is a cornerstone of their biological function. These interactions can range from transient binding events to the formation of stable complexes, often leading to the modulation of the macromolecule's activity.
The binding of a ligand to an enzyme can occur through various mechanisms, including the "lock-and-key" model, where the ligand fits into a pre-existing complementary active site, or the "induced-fit" model, where the binding of the ligand induces a conformational change in the enzyme to achieve a better fit. scitechnol.com The forces driving these interactions are typically non-covalent and include hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. scitechnol.com
A specific and potent mechanism of enzyme inhibition involves the chelation of metal ions within the enzyme's active site. Many enzymes, known as metalloenzymes, require a metal ion as a cofactor for their catalytic activity. Ligands with the ability to bind to these metal ions can effectively block the enzyme's function. nih.gov Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, creating a stable, ring-like structure called a chelate. shivajichk.ac.inmdpi.com The stability of these metal-chelate complexes is described by a stability constant, which is specific for each metal and chelating molecule. agmin.com.au
Carboxylic acids, such as 2-(3-methylcyclobutyl)acetic acid, possess a carboxyl group (-COOH) that can participate in metal chelation. shivajichk.ac.in The oxygen atoms of the carboxylate group can act as electron-pair donors, coordinating with a metal ion. The effectiveness of a carboxylic acid as a chelating agent depends on several factors, including the presence of other coordinating groups within the molecule and the stereochemistry of the compound. For instance, the presence of additional donor atoms, such as nitrogen or sulfur, can significantly enhance the chelating ability of a molecule. nih.gov
While direct studies on the metal ion chelation potential of this compound at enzyme active sites are not extensively documented in the reviewed literature, the principle remains a plausible mechanism for its interaction with metalloenzymes. The strength of this interaction would depend on the specific metal ion and the three-dimensional structure of the enzyme's active site.
Table 1: Key Concepts in Ligand-Enzyme Binding
| Concept | Description |
| Ligand | A molecule that binds to a biological macromolecule (e.g., an enzyme). scitechnol.com |
| Active Site | The region of an enzyme where substrate molecules bind and undergo a chemical reaction. scitechnol.com |
| Induced Fit | A model of enzyme-substrate interaction suggesting that the active site changes its conformation upon substrate binding to improve the fit. scitechnol.com |
| Metalloenzyme | An enzyme that contains a metal ion as a cofactor. nih.gov |
| Chelation | The formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. shivajichk.ac.inmdpi.com |
| Stability Constant | An equilibrium constant for the formation of a complex in solution. It is a measure of the strength of the interaction between the reagents that come together to form the complex. agmin.com.au |
Biotransformation Pathways in Model Systems
Biotransformation refers to the chemical modification of a substance by a living organism or an enzyme preparation. Understanding the biotransformation pathways of a compound is essential for determining its metabolic fate and potential biological activity of its metabolites.
In vitro biochemical systems, such as those using purified enzymes or subcellular fractions like liver microsomes, are valuable tools for studying the initial steps of biotransformation. nih.gov These systems allow for the identification of the primary metabolites and the enzymes responsible for their formation. The enzymatic degradation of a compound can occur through various reactions, including oxidation, reduction, and hydrolysis. frontiersin.org
For compounds with aliphatic or alicyclic structures, such as this compound, enzymatic degradation often involves hydroxylation, where a hydroxyl group (-OH) is introduced into the molecule. This reaction is typically catalyzed by cytochrome P450 enzymes. nih.gov Subsequent oxidation reactions can lead to the formation of more polar and readily excretable metabolites. frontiersin.org The specific profile of enzymatic degradation can vary significantly between different species. nih.gov
While specific in vitro enzymatic degradation studies on this compound are not detailed in the available search results, general principles of xenobiotic metabolism suggest that it would likely undergo hydroxylation on the cyclobutyl ring or the acetic acid side chain.
Microorganisms, particularly bacteria and fungi, possess a vast and diverse array of enzymes capable of metabolizing a wide range of organic compounds. mdpi.com The study of microbial metabolism can provide valuable insights into the potential environmental fate of a compound and can also be a source of novel biocatalysts for industrial applications.
Acetic acid bacteria (AAB) are known for their ability to oxidize alcohols and sugars to produce acetic acid. nih.govresearchgate.net While their primary metabolism is focused on these substrates, some strains may possess the enzymatic machinery to metabolize other organic acids. The metabolism of analogous structures can offer clues. For example, studies on the microbial metabolism of other cyclic compounds can suggest potential pathways. The degradation often starts with the introduction of functional groups, followed by ring cleavage.
Research on the metabolism of analogous compounds, such as xanthine (B1682287) derivatives with cyclobutyl and cyclopentyl moieties, in liver microsomes has shown that hydroxylation is a major biotransformation pathway. nih.gov Another study on a potent abscisic acid analogue, 5'alpha,8'-cycloabscisic acid, revealed that its metabolic stability was due to its resistance to 8'-hydroxylase, a key enzyme in abscisic acid metabolism. nih.gov This highlights how the specific cyclic structure can influence metabolic pathways.
Table 2: Potential Biotransformation Reactions
| Reaction Type | Description | Potential Impact on this compound |
| Hydroxylation | Introduction of a hydroxyl (-OH) group. | Could occur on the cyclobutyl ring or the acetic acid side chain, increasing polarity. |
| Oxidation | Loss of electrons or an increase in oxidation state. | Further oxidation of a hydroxylated metabolite could lead to a ketone or carboxylic acid. |
| Conjugation | Attachment of an endogenous molecule (e.g., glucuronic acid, sulfate). | Would significantly increase water solubility and facilitate excretion. |
Environmental Fate and Degradation Studies
Abiotic Degradation Pathways of 2-(3-Methylcyclobutyl)acetic Acid and Related Compounds
Abiotic degradation involves the breakdown of chemical compounds through non-living environmental factors, primarily sunlight (photolysis) and water (hydrolysis).
Photolysis, the decomposition of molecules by light, is a significant degradation pathway for many organic compounds in the environment. For compounds dissolved in water, such as in clouds, fog, or wet aerosols, direct photolysis by sunlight can be a key removal process.
Research into cis-pinonic acid (2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid), a compound structurally related to this compound, provides valuable insights. researchgate.net Studies on the aqueous photolysis of cis-pinonic acid using 280-400 nm radiation, which is present in sunlight, have been conducted. researchgate.net While direct photolysis was not found to be the most significant sink for cis-pinonic acid in cloud and fog droplets compared to other processes, it is expected to contribute to its removal in wet particulate matter. researchgate.net The photolysis of another related compound, pinonaldehyde, has been shown to be an important part of its atmospheric chemistry. researchgate.net The photochemistry of organic aerosols, such as those containing cis-pinonic acid, can be complex, with reactions being sensitive to the surrounding matrix. uci.edu For instance, the photolysis rates of some compounds can be significantly enhanced when dissolved in organic material compared to being in an aqueous solution. pnas.org
The photolysis of cyclobutanecarboxylic acids can lead to the formation of cyclopropane (B1198618) derivatives through Norrish-type pathways. This suggests that the cyclobutane (B1203170) ring in this compound could potentially undergo ring-opening or rearrangement reactions upon exposure to UV radiation in aqueous environments. The rate and products of such reactions would depend on various factors, including the pH of the water, the presence of other substances that can act as photosensitizers, and the intensity of the solar radiation.
Table 1: Photolytic Degradation of Related Compounds
| Compound | Environment | Key Findings | Significance | Citation |
|---|---|---|---|---|
| cis-Pinonic Acid | Aqueous (simulated cloud/aerosol water) | Undergoes direct photolysis by 280-400 nm radiation. | Contributes to removal in wet particulate matter, though may not be the primary sink in cloud droplets. | researchgate.net |
| Pinonaldehyde | Atmospheric (gas phase) | Photolytic loss is a significant part of its overall atmospheric chemistry. | Highlights the importance of photolysis for related cyclobutane structures. | researchgate.net |
| Cyclobutanecarboxylic Acids | Aqueous solution | Photolysis at 254 nm can generate cyclopropane derivatives. | Suggests potential for ring rearrangement in this compound upon UV exposure. | |
| 2,4-dinitrophenol (in SOM) | Secondary Organic Material (SOM) | Photolysis rate increased by over an order of magnitude compared to aqueous solution. | Demonstrates that the environmental matrix significantly affects photolysis rates. | pnas.org |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For carboxylic acids like this compound, the carboxylic acid group itself is generally stable to hydrolysis under typical environmental pH conditions. However, the stability of the cyclobutane ring and the influence of substituents can be important.
Studies on fluorinated cyclobutane carboxylic acids have shown that the cyclobutane ring can be susceptible to cleavage under certain conditions. For instance, some fluorinated derivatives undergo ring-opening when treated with a strong base like sodium hydroxide (B78521). koreascience.kr While these conditions are more extreme than typically found in the environment, they indicate that the cyclobutane ring is not entirely inert. The degradation of silver salts of some cyclobutane carboxylic acids with bromine was found to cleave the cyclobutane ring under standard conditions, but low-temperature techniques could yield the corresponding cyclobutyl bromides without ring cleavage. caltech.edu
The rate of hydrolysis can be significantly influenced by the molecular structure. For example, studies on the hydrolysis of N-(o-hydroxyphenyl)phthalimide show a massive rate enhancement due to intramolecular general base assistance from the neighboring hydroxyl group. acs.org While this compound does not have such a group, this highlights the principle that substituents can play a crucial role in the reactivity of a molecule. The presence of the methyl group on the cyclobutane ring of this compound may have a subtle electronic or steric effect on the stability of the ring, but significant hydrolysis under normal environmental conditions is generally not expected to be a primary degradation pathway.
Assessment of Environmental Impact from Synthetic Routes Based on Green Chemistry Principles
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws Assessing the environmental impact of synthesizing this compound involves evaluating the starting materials, reagents, solvents, and energy used in its production.
Common synthetic routes to cyclobutane derivatives often involve [2+2] cycloaddition reactions. chinesechemsoc.orgmdpi.com These can be initiated photochemically, which may be a greener alternative to using chemical reagents if it can be done efficiently with visible light and without hazardous solvents. chinesechemsoc.org For instance, the synthesis of some cyclobutane-based materials has been achieved using photoirradiation in a relatively green solvent like acetone (B3395972) at room temperature. d-nb.inforesearchgate.net This avoids the use of hazardous reagents and low temperatures often required in other synthetic methods. d-nb.info
Another approach to synthesizing cyclobutane carboxylic acids is through the ring contraction of cyclopentanone. georganics.sk The choice of oxidizing agents and catalysts in such a reaction would significantly influence its environmental impact. The traditional synthesis of cyclobutanecarboxylic acid involves the reaction of trimethylene dibromide with ethyl malonate, followed by hydrolysis and decarboxylation, which may generate waste from the use of reagents and solvents. georganics.sk
A life cycle assessment (LCA) is a powerful tool to quantify the environmental impact of a chemical process. An LCA of different synthetic routes for ZIF-8 nanomaterials, for example, identified the use of certain solvents like dimethylformamide and methanol, as well as electricity consumption, as major environmental weak points. researchgate.net This highlights the importance of solvent choice and energy efficiency in green synthesis. unipd.it
For the synthesis of this compound, a green chemistry approach would favor:
Using renewable starting materials.
Employing catalytic methods (organocatalysis or biocatalysis) over stoichiometric reagents. mdpi.com
Utilizing environmentally benign solvents (like water or ethanol) or solvent-free conditions. mdpi.com
Designing energy-efficient processes, for example, by running reactions at ambient temperature and pressure. d-nb.inforesearchgate.net
Minimizing waste generation by aiming for high atom economy.
The development of synthetic protocols that reduce or eliminate the use of hazardous substances is a key goal in modern organic synthesis to minimize environmental impact without sacrificing efficiency. colab.wsresearchgate.net
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Methylcyclobutyl)acetic acid?
- Methodological Answer : The synthesis typically involves cyclobutane ring functionalization. One approach starts with 3-methylcyclobutanol, which undergoes oxidation to form the corresponding ketone. Subsequent nucleophilic addition with a cyanide group, followed by hydrolysis, yields the acetic acid derivative. Alternatively, coupling reactions (e.g., using carbodiimides like EDC) can link pre-functionalized cyclobutyl moieties to acetic acid precursors . Purification often employs recrystallization or chromatography, with purity confirmed via NMR and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm substituent positions (e.g., cyclobutyl methyl groups) and assess purity. H and C NMR can resolve ring strain effects on chemical shifts .
- X-ray Crystallography : For precise structural determination, including bond lengths and dihedral angles (e.g., cyclobutyl ring puckering) .
- Mass Spectrometry : To verify molecular weight and fragmentation patterns, especially for detecting synthetic byproducts .
Advanced Research Questions
Q. How can conformational analysis of this compound inform its reactivity?
- Methodological Answer : X-ray data reveal that the cyclobutyl ring adopts a puckered conformation, with the methyl group influencing dihedral angles between the ring and acetic acid moiety. For example, the dihedral angle between the cyclobutyl plane and the acetic acid group may range from 75° to 85°, affecting steric hindrance in reactions. Computational modeling (DFT) can correlate these angles with reactivity trends, such as susceptibility to nucleophilic attack or hydrogen-bonding capacity .
Q. How do electronic effects of substituents impact the cyclobutyl ring’s stability?
- Methodological Answer : Substituents like methyl groups alter electron density distribution. Crystallographic data show that methyl groups donate electrons, reducing ring strain. This is evidenced by C–C–C bond angles deviating from ideal sp values (e.g., 88°–92° in strained cyclobutanes vs. 95°–100° in methyl-substituted analogs). Such effects are quantified via X-ray or IR spectroscopy, comparing vibrational modes of substituted vs. unsubstituted rings .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Variability in purity : Validate via HPLC or LC-MS to rule out impurities .
- Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration in cytotoxicity assays) .
- Structural analogs : Compare results with related compounds (e.g., 2-(3,3-difluorocyclobutyl)acetic acid) to isolate substituent-specific effects .
Q. What strategies optimize this compound for biological activity studies?
- Methodological Answer :
- Derivatization : Introduce functional groups (e.g., esters or amides) to enhance membrane permeability.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyclobutyl substituents (e.g., halogenation) and test against targets like enzymes or receptors .
- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity to proteins (e.g., cyclooxygenase for anti-inflammatory studies) .
Q. How do hydrogen-bonding motifs influence the compound’s crystallographic packing?
- Methodological Answer : Centrosymmetric dimers often form via O–H···O hydrogen bonds (e.g., R_2$$^2(8) motifs). These interactions stabilize the crystal lattice and can be analyzed using Mercury software. For example, bond distances of ~1.8 Å and angles of ~170° indicate strong hydrogen bonds, impacting solubility and melting point .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
